molecular formula C14H21N5O4S B2568906 (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone CAS No. 1396790-59-2

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone

Cat. No. B2568906
CAS RN: 1396790-59-2
M. Wt: 355.41
InChI Key: IRFZAOLQQKCGRW-UHFFFAOYSA-N
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Description

“(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone” is a chemical compound with the molecular formula C14H21N5O4S and a molecular weight of 355.41. It is a potential pharmaceutical intermediate .

Scientific Research Applications

Antifungal and Antimicrobial Agents

One significant application of related compounds is as potent β-1,3-glucan synthase inhibitors, showing promising antifungal activity against strains like Candida glabrata and Candida albicans. These findings suggest potential use in developing new antifungal therapies, especially given the growing need for effective treatments against resistant fungal infections (Zhou et al., 2011) (Ting et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Compounds with similar structures have been synthesized and evaluated for their enzyme inhibitory activity, such as α-glucosidase inhibition. This suggests potential therapeutic applications in managing conditions like diabetes by regulating glucose metabolism (Abbasi et al., 2019).

Molecular Interaction and Pharmacological Action

The structural and pharmacological characterization of these compounds includes insights into their interaction with specific receptors, providing a foundation for the development of new drugs. For example, studies on cannabinoid receptors have elucidated the antagonistic properties of certain derivatives, which could inform the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).

Chemical Synthesis and Material Science

Further research includes the synthesis of diverse heterocyclic compounds and their potential applications in various fields, including material science and drug development. The versatility in the synthesis of such compounds underlines their utility in creating materials with specific properties or biological activities (Matlock et al., 2015).

Neuroprotective and Antioxidant Properties

Investigations into the antioxidant properties of derivatives highlight their potential in neuroprotective applications, possibly offering benefits in conditions such as Alzheimer's disease. The enzyme inhibition capabilities, alongside minimal cytotoxicity, suggest these compounds could be valuable in developing multifunctional drugs for neurodegenerative diseases (Hassan et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in cell cycle regulation and growth, and its dysregulation is often associated with various human cancers .

Mode of Action

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone interacts with its targets by inhibiting the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone affects the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT, the compound disrupts these processes, potentially leading to the inhibition of cancer cell growth .

Pharmacokinetics

It has been described as an orally bioavailable compound , suggesting that it can be absorbed in the digestive tract, distributed throughout the body, metabolized, and eventually excreted. These properties can impact the compound’s bioavailability and effectiveness .

Result of Action

The molecular and cellular effects of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone’s action include the inhibition of AKT phosphorylation . This can lead to a disruption in the PI3K/AKT/mTOR pathway, potentially inhibiting cancer cell growth and proliferation . In vivo evaluations have demonstrated a dose-dependent antitumor efficacy .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4S/c1-24(21,22)19-6-4-18(5-7-19)14(20)12-2-3-13(16-15-12)17-8-10-23-11-9-17/h2-3H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFZAOLQQKCGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone

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